3,5-Dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid
Overview
Description
3,5-Dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid is a complex organic compound that features a piperidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the nitrophenyl group and subsequent methylation. Common reagents used in these steps include piperidine, nitrobenzyl chloride, and methyl iodide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored for temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3,5-Dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine involves its interaction with specific molecular targets. The nitrophenyl group can interact with various receptors or enzymes, potentially inhibiting or activating their function. The piperidine core provides a scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpiperidine
- 2-Nitrobenzylpiperidine
- 3,5-Dimethylpiperidine
Uniqueness
3,5-Dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2.C2H2O4/c1-15-11-16(2)13-21(12-15)18-7-9-20(10-8-18)14-17-5-3-4-6-19(17)22(23)24;3-1(4)2(5)6/h3-6,15-16,18H,7-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRKINQACMZQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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